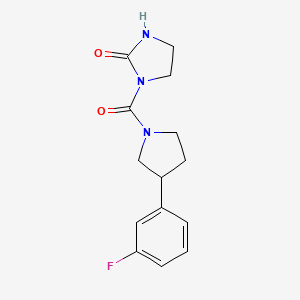

1-(3-(3-Fluorophenyl)pyrrolidine-1-carbonyl)imidazolidin-2-one

説明

1-(3-(3-Fluorophenyl)pyrrolidine-1-carbonyl)imidazolidin-2-one is a heterocyclic compound featuring an imidazolidin-2-one core linked via a carbonyl group to a pyrrolidine ring substituted with a 3-fluorophenyl group. This structure combines hydrogen-bonding capacity (from the urea-like imidazolidinone) and lipophilic aromaticity (from the fluorinated phenyl group), making it a candidate for pharmaceutical or agrochemical applications. Its molecular formula is C₁₄H₁₅FN₃O₂, with a molecular weight of 276.29 g/mol.

特性

IUPAC Name |

1-[3-(3-fluorophenyl)pyrrolidine-1-carbonyl]imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O2/c15-12-3-1-2-10(8-12)11-4-6-17(9-11)14(20)18-7-5-16-13(18)19/h1-3,8,11H,4-7,9H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIGAYVZKGFENZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC(=CC=C2)F)C(=O)N3CCNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(3-(3-Fluorophenyl)pyrrolidine-1-carbonyl)imidazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors.

Introduction of the fluorophenyl group: This step often involves the use of fluorinated aromatic compounds and suitable coupling reactions.

Formation of the imidazolidinone moiety: This can be synthesized through the reaction of urea derivatives with appropriate carbonyl compounds.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

化学反応の分析

1-(3-(3-Fluorophenyl)pyrrolidine-1-carbonyl)imidazolidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1-(3-(3-Fluorophenyl)pyrrolidine-1-carbonyl)imidazolidin-2-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Biological Research: It is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

作用機序

The mechanism of action of 1-(3-(3-Fluorophenyl)pyrrolidine-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the imidazolidinone moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound belongs to a class of imidazolidinone derivatives with variable substituents. Below is a detailed comparison with analogs identified in the literature:

Structural Analogs and Key Differences

Table 1: Structural and Molecular Comparisons

Physicochemical and Functional Implications

Substituent Effects on Lipophilicity: The 3-fluorophenyl group in the target compound enhances lipophilicity compared to the chloropyridinyl group in , which introduces polarizability via the nitrogen-rich pyridine ring.

Hydrogen-Bonding Capacity: The imidazolidin-2-one core acts as a hydrogen-bond donor/acceptor, common across all analogs. The 6-methyl-2-oxopyranyloxy substituent in introduces additional hydrogen-bond acceptors (ketone and ether oxygens), increasing solubility in polar solvents.

Steric and Electronic Effects: The bis-fluorinated carbazole in creates a bulky, planar aromatic system, likely reducing solubility but enhancing π-π stacking interactions.

生物活性

1-(3-(3-Fluorophenyl)pyrrolidine-1-carbonyl)imidazolidin-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolidine ring, an imidazolidinone moiety, and a fluorophenyl substituent. Its chemical formula is , and it has been characterized for its solubility and stability under various conditions, which are critical for its biological activity.

Anticancer Properties

Recent studies have indicated that 1-(3-(3-Fluorophenyl)pyrrolidine-1-carbonyl)imidazolidin-2-one exhibits notable anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, with an IC50 value indicating effective dose-response relationships. For instance, in pancreatic ductal adenocarcinoma (PDAC) models, it showed significant antiproliferative effects with an IC50 value of approximately 9.28 µM .

The mechanisms through which this compound exerts its biological effects appear to be multifaceted:

- Inhibition of Enzymatic Activity : It has been identified as an inhibitor of glutaminyl cyclase, which plays a role in cancer metabolism and progression .

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is supported by assays that measure markers of apoptosis following treatment with the compound.

Data Table: Biological Activity Summary

| Activity | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | Pancreatic Ductal Adenocarcinoma | 9.28 | Apoptosis induction |

| Enzymatic Inhibition | Glutaminyl Cyclase | Not specified | Metabolic pathway disruption |

Case Studies

- Preclinical Models : In a preclinical study involving PDAC cell cultures, treatment with 1-(3-(3-Fluorophenyl)pyrrolidine-1-carbonyl)imidazolidin-2-one resulted in a significant reduction in cell viability compared to controls. The study emphasized the potential for this compound to serve as a lead in drug development for pancreatic cancer therapies.

- Comparative Studies : Comparative analyses with other known anticancer agents revealed that this compound exhibits superior selectivity towards cancer cells over normal cells, highlighting its therapeutic potential while minimizing side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。